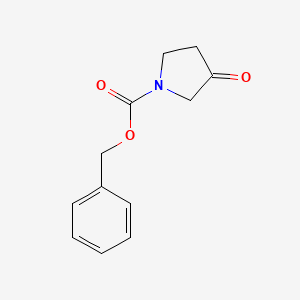

1-N-Cbz-3-pyrrolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHWEUQNJRXMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340057 | |

| Record name | 1-N-Cbz-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-02-6 | |

| Record name | Benzyl 3-oxopyrrolidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130312-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Cbz-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Cbz-3-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-N-Cbz-3-pyrrolidinone: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-N-Cbz-3-pyrrolidinone, a pivotal heterocyclic building block in the landscape of pharmaceutical and organic synthesis. Beyond a simple datasheet, this document delves into the causality behind its synthetic utility, practical experimental insights, and its strategic role in the construction of complex, biologically active molecules.

Chemical Identity and Nomenclature

The precise identification of a synthetic intermediate is fundamental to reproducible and scalable research. This compound is known by several names, reflecting its structure and the conventions of organic chemistry.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl 3-oxopyrrolidine-1-carboxylate[1] |

| CAS Number | 130312-02-6[1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₃NO₃[1][4] |

| Molecular Weight | 219.24 g/mol [1][4] |

Common Synonyms:

-

3-Oxo-1-pyrrolidinecarboxylic acid, phenylmethyl ester[4]

-

3-Oxopyrrolidine-1-carboxylic acid benzyl ester[4]

The "Cbz" or "Z" designation refers to the carboxybenzyl protecting group, a critical feature for its synthetic applications, which will be discussed in subsequent sections.

Physicochemical Properties and Handling

Understanding the physical properties of this compound is essential for its proper handling, storage, and use in reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to light yellow/orange powder or crystal | [4] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 370.2 ± 42.0 °C (Predicted) | [4][5] |

| Density | 1.1897 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.5410 | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [4] |

Safety Information: this compound may cause irritation to the skin, eyes, and respiratory tract. It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

The Synthetic Utility of a Protected Pyrrolidinone

The pyrrolidine ring is a highly prevalent structural motif in FDA-approved drugs and natural products, making it a valuable scaffold in medicinal chemistry.[7] this compound serves as a versatile precursor for introducing this key heterocyclic system.

The Role of the Carboxybenzyl (Cbz) Protecting Group

The N-Cbz group is the cornerstone of this reagent's utility. It serves two primary functions:

-

Deactivation of the Nitrogen: The electron-withdrawing nature of the Cbz group decreases the nucleophilicity and basicity of the ring nitrogen, preventing it from participating in unwanted side reactions.

-

Facile Deprotection: The Cbz group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed, most commonly via catalytic hydrogenation, to unmask the secondary amine for subsequent functionalization.[8]

This strategic protection allows chemists to perform modifications at the C3 position (the ketone) or other parts of a larger molecule before revealing the reactive nitrogen for further coupling or cyclization reactions.

A Key Building Block in Pharmaceutical Synthesis

This compound is an indispensable building block for creating complex active pharmaceutical ingredients (APIs).[2][8] Its structure is a precursor to a wide array of substituted pyrrolidines, which are integral to drugs targeting neurological disorders, and are also found in analgesics and anti-inflammatory agents.[9][10][11] The pyrrolidine scaffold can impart favorable pharmacokinetic properties and provide a rigid, three-dimensional structure that can enhance binding affinity to biological targets.[7]

Synthesis and Purification: A Practical Protocol

The most common and efficient synthesis of this compound involves the oxidation of the corresponding alcohol, N-Cbz-3-hydroxypyrrolidine. While various oxidation reagents exist (e.g., Swern, Dess-Martin), the use of a sulfur trioxide pyridine complex in DMSO is a mild and effective method that avoids harsh conditions and toxic heavy metals.

Experimental Protocol: Oxidation of N-Cbz-3-hydroxypyrrolidine

This protocol is based on a well-established procedure for this transformation.[3]

Step 1: Reaction Setup

-

Dissolve N-Cbz-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Addition of Reagents

-

Slowly add N,N-diisopropylethylamine (DIPEA) (approx. 2.5 equivalents) dropwise to the stirred solution.

-

In a separate flask, prepare a solution of sulfur trioxide pyridine complex (approx. 1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Add the DMSO solution of the sulfur trioxide pyridine complex dropwise to the reaction mixture, maintaining the temperature at 0 °C.

Causality Insight: DIPEA acts as a non-nucleophilic base to neutralize the acid generated during the reaction. The sulfur trioxide pyridine complex is the oxidizing agent, chosen for its mildness and high efficiency in converting secondary alcohols to ketones.

Step 3: Reaction Monitoring and Quenching

-

Stir the reaction mixture at 0 °C for approximately 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, quench the reaction by the slow addition of water.

Step 4: Extraction and Workup

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous phase multiple times with a suitable organic solvent, such as a 1:1 mixture of ether and hexane.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Step 5: Purification

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, using a solvent system such as n-hexane/ethyl acetate (e.g., a 5:5 ratio) to yield the pure this compound as a light yellow oil or solid.[3]

Characterization

The purified product can be characterized by standard analytical techniques. For instance, ¹H NMR spectroscopy in DMSO-d₆ would show characteristic peaks: δ 7.41-7.27 (m, 5H, aromatic protons), δ 5.09 (s, 2H, benzylic CH₂), δ 3.80-3.61 (m, 4H), and δ 2.61-2.48 (m, 2H).[3]

Strategic Application in a Synthetic Workflow

The true power of this compound is realized in multi-step syntheses. The following diagram illustrates its role as a versatile intermediate.

Caption: Synthetic workflow using this compound.

This workflow highlights the strategic sequence:

-

Synthesis: Creation of the key ketone intermediate.

-

Modification: The ketone at the C3 position is now a handle for a vast range of chemical transformations, such as nucleophilic additions, reductive aminations, or Wittig reactions, allowing for the introduction of diverse functional groups.

-

Deprotection: The robust Cbz group is removed to reveal the secondary amine.

-

Final Elaboration: The free amine is then used as a nucleophile for coupling with other fragments, building the final complex target molecule.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal and synthetic chemist. Its carefully designed structure, featuring a protected nitrogen and a reactive ketone, provides a reliable and flexible pathway to a multitude of complex pyrrolidine-containing targets. A thorough understanding of its properties, synthesis, and strategic application is essential for any researcher aiming to accelerate drug discovery and development programs that leverage this critical heterocyclic scaffold.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 3). This compound: A Key Building Block for Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). This compound: A Versatile Building Block for Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (S)-1-Cbz-3-pyrrolidinol in Advancing Pharmaceutical R&D. Retrieved from [Link]

-

PMC. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

-

Five Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]

-

PubChem. This compound | C12H13NO3 | CID 561203. Retrieved from [Link]

-

BIOSYNCE. Benzyl 3-oxopyrrolidine-1-carboxylate CAS 130312-02-6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of (S)-1-Cbz-3-pyrrolidinol in Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 130312-02-6 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. biosynce.com [biosynce.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-N-Cbz-3-pyrrolidinone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-N-Cbz-3-pyrrolidinone (Benzyl 3-oxopyrrolidine-1-carboxylate), a key intermediate in synthetic organic chemistry. We delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is structured to serve as a practical reference, blending foundational principles with field-proven insights to ensure robust characterization of this molecule. Each section includes detailed spectral interpretation, standard operating protocols for data acquisition, and a discussion of the underlying chemical principles that dictate the observed spectral features.

Introduction: The Importance of Spectral Characterization

This compound is a versatile building block utilized in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and biologically active molecules. The carboxybenzyl (Cbz) protecting group offers stability under various reaction conditions, while the ketone functionality and the pyrrolidine ring provide anchor points for further chemical modification.

Accurate and unambiguous structural confirmation is paramount for any synthetic intermediate to ensure the integrity of subsequent research and development efforts. Spectroscopic techniques are the cornerstone of this characterization. By employing a multi-technique approach (NMR, IR, and MS), we can confirm the molecular structure, identify functional groups, and ensure the purity of the compound. This guide provides a detailed roadmap for interpreting the spectral signature of this compound.

Below is a diagram of the chemical structure of this compound, for which the spectral data will be discussed.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.41 - 7.27 | Multiplet (m) | 5H | Ar-H (Phenyl) |

| 5.09 | Singlet (s) | 2H | -O-CH₂ -Ph |

| 3.80 - 3.61 | Multiplet (m) | 4H | H -2, H -5 |

| 2.61 - 2.48 | Multiplet (m) | 2H | H -4 |

| Data acquired in DMSO-d₆ solvent.[1] |

Expert Interpretation:

-

Aromatic Protons (7.41-7.27 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the Cbz group.

-

Benzyl Protons (5.09 ppm): The singlet integrating to 2 protons corresponds to the methylene (-CH₂) group of the benzyl moiety. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The singlet nature indicates no adjacent protons, which is consistent with the structure.

-

Pyrrolidinone Protons (3.80-3.61 ppm and 2.61-2.48 ppm): The protons on the pyrrolidinone ring are observed as complex multiplets. The protons at positions 2 and 5 (adjacent to the nitrogen and the ketone, respectively) are expected to be the most deshielded and are assigned to the 3.80-3.61 ppm region. The protons at position 4, adjacent to the ketone, are assigned to the 2.61-2.48 ppm multiplet. The complexity arises from the conformational rigidity of the five-membered ring and potential diastereotopicity of the protons.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~205-215 | C=O | C -3 (Ketone) | Ketone carbonyl carbons typically appear in this downfield region.[4] |

| ~154-156 | C=O | C =O (Carbamate) | The carbamate carbonyl is deshielded by two adjacent heteroatoms (N and O). |

| ~136-137 | C (Aromatic) | C -ipso (Phenyl) | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| ~127-129 | CH (Aromatic) | C H (Phenyl) | Aromatic carbons typically resonate in this range. |

| ~66-68 | CH₂ | -O-CH₂ -Ph | The benzylic carbon is significantly deshielded by the adjacent oxygen. |

| ~50-55 | CH₂ | C -2 (Pyrrolidinone) | Methylene carbon adjacent to the ketone and nitrogen. |

| ~45-50 | CH₂ | C -5 (Pyrrolidinone) | Methylene carbon adjacent to the nitrogen. |

| ~35-40 | CH₂ | C -4 (Pyrrolidinone) | Methylene carbon adjacent to the C-5 position. |

Causality Behind Predicted Shifts: The prediction relies on the principle of substituent effects. The highly electronegative oxygen and nitrogen atoms cause significant deshielding (downfield shifts) for adjacent carbons. The ketone (C-3) and carbamate carbonyl carbons are the most downfield. The aromatic carbons appear in their characteristic region. The aliphatic carbons of the pyrrolidinone ring are differentiated by their proximity to the electron-withdrawing nitrogen and carbonyl groups.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

IR Spectral Data

The ATR-IR spectrum for this compound is available on the SpectraBase online database.[5] The key absorption bands are interpreted below based on characteristic functional group frequencies.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3030 | Medium | C-H Stretch | Aromatic C-H (Phenyl) |

| ~2950 | Medium | C-H Stretch | Aliphatic C-H (Pyrrolidinone) |

| ~1750 | Strong | C=O Stretch | Ketone (5-membered ring) |

| ~1700 | Strong | C=O Stretch | Carbamate (Amide I band) |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring (Phenyl) |

| ~1420 | Strong | C-N Stretch | Carbamate |

| ~1250 | Strong | C-O Stretch | Ester-like C-O of carbamate |

Expert Interpretation:

-

Carbonyl Region (C=O): The most prominent features in the spectrum are the two strong carbonyl absorptions. The ketone in a five-membered ring typically appears at a higher frequency than in an open-chain ketone due to ring strain; hence the peak around 1750 cm⁻¹ is assigned to the pyrrolidinone ketone. The carbamate carbonyl stretch (often called the Amide I band) is expected around 1700 cm⁻¹. The presence of two distinct, strong peaks in this region is a key indicator of the compound's structure.

-

C-H Stretching Region: The spectrum shows absorptions just above 3000 cm⁻¹, characteristic of aromatic C-H bonds, and absorptions just below 3000 cm⁻¹, characteristic of aliphatic C-H bonds, confirming the presence of both the phenyl ring and the saturated pyrrolidinone ring.[6]

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including the strong C-N and C-O stretching bands of the carbamate group, as well as various bending vibrations that are unique to the molecule's overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues for structural elucidation.

Mass Spectral Data

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[8] |

| Molecular Weight | 219.24 g/mol | PubChem[8] |

| m/z of Molecular Ion [M]⁺• | Not prominently observed | NIST[8] |

| Base Peak (m/z) | 91 | NIST[8] |

| Other Key Fragments (m/z) | 65, 28 | NIST[8] |

Expert Interpretation: The absence or low abundance of the molecular ion peak is common in EI-MS for compounds that fragment easily. The fragmentation pattern is highly informative:

-

Base Peak at m/z 91: This is the most stable and abundant fragment. It corresponds to the [C₇H₇]⁺ ion. This is a classic fragmentation pattern for benzyl-containing compounds and is attributed to the formation of the highly stable tropylium cation through rearrangement of the initial benzyl cation.[9]

-

Fragment at m/z 65: This fragment arises from the loss of an acetylene molecule (C₂H₂) from the tropylium ion (m/z 91), a characteristic fragmentation pathway for the [C₇H₇]⁺ ion.

-

Fragment at m/z 28: This peak is likely due to the [CO]⁺• radical cation, a common fragment resulting from the cleavage of the pyrrolidinone ring.

Caption: Proposed primary fragmentation pathway in EI-MS.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 20:1) to prevent column overloading.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the prepared sample. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from this peak for analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H NMR confirms the proton framework, IR spectroscopy validates the presence of key carbonyl functional groups, and Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern dominated by the stable tropylium ion. The protocols and interpretations provided in this guide offer a robust framework for researchers to confidently characterize this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Z-3-Pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-aminopropyl)-2-pyrrolidinone. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved from [Link]

-

SpectraBase. (n.d.). Home. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. This compound | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Stability of 1-N-Cbz-3-pyrrolidinone

Foreword: Proactive Stability Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the bedrock upon which successful drug formulation, manufacturing, and storage strategies are built. This compound, a key building block in the synthesis of a variety of biologically active compounds, is no exception. Its stability profile under various stress conditions dictates its handling, potential degradation pathways, and the analytical methods required to ensure the purity and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the stability of this compound. We will delve into its predicted behavior under hydrolytic, oxidative, photolytic, and thermal stress. This analysis is grounded in the fundamental principles of organic chemistry and informed by established forced degradation practices in the pharmaceutical industry.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate potential stability liabilities, design robust experimental protocols, and develop stability-indicating analytical methods.

Molecular Profile of this compound

This compound, with the molecular formula C12H13NO3, possesses a unique combination of functional groups that govern its chemical reactivity and, consequently, its stability.[4] These include:

-

A Carbamate Group (N-Cbz): The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group. While generally robust, it is susceptible to cleavage under certain conditions, notably catalytic hydrogenation and strong acids or bases.

-

A Ketone: The carbonyl group within the pyrrolidinone ring is a site for potential nucleophilic attack and can participate in various condensation reactions.

-

A Pyrrolidine Ring: This saturated heterocyclic system is generally stable but can be susceptible to oxidation, particularly at positions alpha to the nitrogen atom.

Understanding the interplay of these functional groups is paramount to predicting the degradation pathways of this compound.

| Physicochemical Properties of this compound | |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol [4] |

| Appearance | White to light yellow solid[5] |

| Melting Point | 45-47°C[6] |

| Boiling Point | 370.2 ± 42.0 °C (Predicted)[6] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethylformamide; slightly soluble in water.[5] |

Predicted Stability and Degradation Pathways under Forced Conditions

Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[3] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[2]

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[7] For this compound, both the carbamate and the lactam functionality of the pyrrolidinone ring could be susceptible to hydrolysis.

Acidic Conditions:

Under strong acidic conditions, the tert-butoxycarbonyl (Boc) group, a related carbamate, is known to be highly susceptible to cleavage.[8] Similarly, the Cbz group in this compound can be cleaved by strong acids, although it is generally more stable than the Boc group. The likely degradation products would be 3-pyrrolidinone, benzyl alcohol, and carbon dioxide.

Basic Conditions:

Prolonged exposure to strong bases, especially at elevated temperatures, can also lead to the cleavage of the Cbz group. Additionally, the pyrrolidinone ring itself could be susceptible to ring-opening via hydrolysis of the lactam bond under harsh alkaline conditions.

Oxidative Stability

Oxidative degradation is another critical stress factor.[7] Functional groups with labile hydrogens, such as those at positions alpha to a heteroatom, are often susceptible to oxidation.[3]

For this compound, the positions alpha to the nitrogen atom in the pyrrolidine ring are potential sites for oxidation. This could lead to the formation of N-oxides or hydroxylated species. The benzylic position of the Cbz group is also a potential site for oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[7]

Photolytic Stability

Photostability testing is crucial to determine if a substance is degraded by light exposure.[1][9] The ICH Q1B guideline provides a framework for photostability testing, recommending exposure to a combination of UV and visible light.[7] Compounds with chromophores, such as the aromatic ring in the Cbz group of this compound, are more likely to be photoreactive. Photolytic degradation can proceed through free radical mechanisms.[1]

Thermal Stability

Thermal degradation studies are conducted at temperatures higher than those used for accelerated stability testing.[1] The stability of this compound at elevated temperatures should be assessed to understand its behavior during manufacturing processes that may involve heat, such as drying. It is noted that the related compound, 1-N-Cbz-3-piperidone, can decompose at high temperatures.[5]

Experimental Protocols for Stability Assessment

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be self-validating systems, providing a clear path to understanding the molecule's stability.

General Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

-

Control Samples: For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M HCl.[7]

-

Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., up to 7 days).[7]

-

At predetermined time points, withdraw an aliquot, neutralize it with an equivalent amount of base (e.g., NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M NaOH.[7]

-

Follow the same heating and sampling procedure as for acidic hydrolysis.

-

Neutralize the withdrawn aliquots with an equivalent amount of acid (e.g., HCl) before dilution and analysis.

-

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of a 0.1% to 3.0% solution of hydrogen peroxide (H₂O₂).[7]

-

Keep the solution at room temperature for up to 7 days.[7]

-

At specified time intervals, withdraw an aliquot and dilute it with the mobile phase for analysis.

Photolytic Degradation Protocol

-

Expose a sample of the solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[1][9]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, analyze both the exposed and control samples.

Thermal Degradation Protocol

-

Place a sample of solid this compound in a controlled temperature oven at a temperature higher than that for accelerated stability (e.g., 40-80°C).[1]

-

Analyze the sample at predetermined time points.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from its degradation products, process impurities, or other excipients.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for stability testing due to its high sensitivity, accuracy, and versatility.[10]

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

-

Detection: A UV detector is typically used. The detection wavelength should be chosen to provide a good response for both the parent compound and potential degradants. A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the eluted peaks, helping to identify and track degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products.[11] It provides molecular weight information, which is invaluable for elucidating the structures of unknown impurities.

Visualization of Workflows

Forced Degradation Workflow

Caption: General workflow for forced degradation studies.

Stability Indicating Method Development Logic

Caption: Logic for developing a stability-indicating HPLC method.

Concluding Remarks

While specific experimental data on the stability of this compound is not extensively published, a thorough understanding of its chemical structure allows for a predictive assessment of its stability profile. The carbamate functionality is the most likely site of degradation under both acidic and basic conditions. The pyrrolidine ring and the benzylic position of the Cbz group are potential sites for oxidative degradation. This guide provides a robust framework for researchers to initiate their own stability studies, from designing forced degradation experiments to developing and validating stability-indicating analytical methods. A proactive and systematic approach to stability testing will ultimately lead to a more comprehensive understanding of the molecule's behavior and contribute to the development of safe and effective pharmaceuticals.

References

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

- 1-N-Cbz-3-Piperidone - ChemBK. (2024, April 9). ChemBK.

- (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS 122536-74-7 - ChemicalBook. (n.d.). ChemicalBook.

- Forced Degradation Studies. (2016, December 14). SciSpace.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.

- This compound | C12H13NO3 | CID 561203. (n.d.). PubChem.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- Purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone from Geotrichum capitatum. (n.d.). PubMed.

- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.

- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (n.d.). PMC.

- This compound Five Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.

- This compound | 130312-02-6. (2025, July 24). ChemicalBook.

- (R)-(-)-1-Cbz-3-aminopyrrolidine. (n.d.). Chem-Impex.

- 1-Benzyl-3-pyrrolidinone 98 775-16-6. (n.d.). Sigma-Aldrich.

- 1217622-63-3 | (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine. (n.d.). ChemScene.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.

- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). ScienceDirect.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.

- Oxidative Degradation of Sequence-Defined Peptoid Oligomers. (2022, September 16). RSC Publishing.

- Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. (n.d.). PubMed.

- Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. (n.d.). Benchchem.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.

- 1-N-Cbz-Pyrrolidine-3-carboxylic acid | 188527-21-1. (n.d.). Sigma-Aldrich.

- 1-N-Cbz-pyrrolidine-3-carboxylic acid. (n.d.). Fluorochem.

- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). PubMed.

Sources

- 1. scispace.com [scispace.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of Benzyl 3-Oxopyrrolidine-1-Carboxylate in Organic Solvents

Introduction

Benzyl 3-oxopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, presents unique challenges and opportunities in drug development and process chemistry.[1][2] Its molecular structure, featuring a polar pyrrolidinone ring, a ketone functional group, and a nonpolar benzyl carboxylate protecting group, imparts a nuanced solubility profile that is critical to control for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, empowering researchers to optimize their experimental and manufacturing processes.

Physicochemical Properties of Benzyl 3-Oxopyrrolidine-1-Carboxylate

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility.[3] Benzyl 3-oxopyrrolidine-1-carboxylate (MW: 219.24 g/mol , Formula: C12H13NO3) possesses a calculated boiling point of 370.2±42.0 °C and a density of approximately 1.3 g/cm³.[4] These properties, along with its structural features, suggest a moderate polarity, influencing its interaction with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C12H13NO3 | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Boiling Point | 370.2±42.0 °C at 760 mmHg | [4] |

| Density | 1.3±0.1 g/cm³ | [4] |

| Flash Point | 177.7±27.9 °C | [4] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[6] The solubility of benzyl 3-oxopyrrolidine-1-carboxylate is governed by a balance of intermolecular forces between the solute and the solvent molecules, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

The dissolution process can be understood through thermodynamic principles.[6][7] The Gibbs free energy of solution (ΔG_sol) determines the spontaneity of dissolution and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For a solute to dissolve, ΔG_sol must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility

Due to the lack of readily available quantitative solubility data for benzyl 3-oxopyrrolidine-1-carboxylate, an experimental approach is necessary. The following protocol outlines a robust method for determining its solubility in a range of organic solvents.

Materials and Equipment

-

Benzyl 3-oxopyrrolidine-1-carboxylate (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3][8]

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of benzyl 3-oxopyrrolidine-1-carboxylate to a series of vials, ensuring there is undissolved solid.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

Step 2: Sample Collection and Preparation

-

Allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the withdrawn supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

Step 3: Quantification of Solute Concentration The concentration of the dissolved benzyl 3-oxopyrrolidine-1-carboxylate can be determined using various analytical techniques. HPLC is a highly sensitive and specific method.[9][10]

-

Method Development: Develop a suitable HPLC method for the quantification of benzyl 3-oxopyrrolidine-1-carboxylate. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to calculate the concentration of benzyl 3-oxopyrrolidine-1-carboxylate in the diluted sample. Account for the dilution factor to determine the solubility in the original saturated solution.

Sources

- 1. benzyl 3-oxopyrrolidine-1-carboxylate - CAS:130312-02-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. biosynce.com [biosynce.com]

- 5. chem.ws [chem.ws]

- 6. Video: Solubility - Concept [jove.com]

- 7. youtube.com [youtube.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Commercial Landscape of 1-N-Cbz-3-pyrrolidinone for Pharmaceutical R&D

Introduction

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is a critical determinant of a project's success. 1-N-Cbz-3-pyrrolidinone (CAS No. 130312-02-6) has emerged as a cornerstone intermediate, valued for its versatile role in constructing complex molecular architectures.[1] The compound features a pyrrolidinone ring, a prevalent motif in many biologically active compounds, and a carbobenzyloxy (Cbz) protecting group, which offers chemists significant synthetic flexibility.[2] This combination allows for the controlled and predictable introduction of functionalities, making it an indispensable tool in the synthesis of novel active pharmaceutical ingredients (APIs).[3][4]

This guide provides researchers, medicinal chemists, and procurement professionals with an in-depth analysis of the commercial availability of this compound. It moves beyond a simple supplier list to offer a practical framework for supplier evaluation, quality assessment, and risk mitigation, ensuring the integrity and reproducibility of your research and development endeavors.

Chapter 1: Physicochemical Properties and Commercial Specifications

A thorough understanding of a starting material's properties is fundamental to its effective use. This compound is typically a white to light yellow crystalline powder.[5][6] Key physicochemical data are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 130312-02-6 | [6][7] |

| Molecular Formula | C₁₂H₁₃NO₃ | [5][7] |

| Molecular Weight | 219.24 g/mol | [5][7] |

| Melting Point | 45-47 °C | [5][6] |

| Boiling Point | 370.2 ± 42.0 °C (Predicted) | [5][6] |

| Density | ~1.19 g/mL at 25 °C | [5][6] |

| Solubility | Soluble in Methanol | [5][6] |

| Appearance | White to Light yellow to Light orange powder/crystal | [5][6] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [5][6] |

Commercially, this compound is available in various purity grades, typically ranging from 96% to over 99%.[6][8] The choice of purity is dictated by the sensitivity of the subsequent synthetic steps. For early-stage discovery, a 97-98% grade may suffice, whereas for later-stage development leading to GMP (Good Manufacturing Practice) synthesis, a purity of ≥99% with a well-characterized impurity profile is essential. Quality control is typically verified using HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, as indicated by supplier specifications.

Chapter 2: The Commercial Supplier Landscape

The supply chain for this compound is global, with a significant concentration of manufacturers and distributors in China and India.[8][9] These are complemented by global distributors like Sigma-Aldrich and TCI who provide the material in research quantities, often with more extensive characterization data but at a higher price point.

It is crucial to distinguish between three primary types of suppliers:

-

Primary Manufacturers: These companies synthesize the compound in-house. Sourcing directly from a manufacturer is often the most cost-effective option for large quantities and provides the clearest line of sight into the production process and quality control.

-

Distributors: These companies purchase from manufacturers and sell under their own brand, often providing convenient packaging, local warehousing, and comprehensive documentation (e.g., Sigma-Aldrich, TCI). They are ideal for research-scale quantities.

-

Trading Platforms/Marketplaces: Websites like ChemicalBook aggregate listings from numerous, often smaller, Chinese traders.[8] While useful for identifying a wide range of potential sources, they require significant due diligence to verify the ultimate source and quality of the material.

Table 2: Representative Commercial Suppliers of this compound

| Supplier | Region | Purity Offered | Scale | Type |

| Sigma-Aldrich (Merck) | Global | 96% | Grams | Distributor |

| TCI Chemicals | Global | >98.0% | Grams | Distributor |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | ≥ 98% | Lab to Bulk | Manufacturer/Supplier |

| Shanghai Acmec Biochemical Technology Co., Ltd. | China | 97% | Grams to Kilograms | Trader[8] |

| Shaanxi Dideu Medichem Co. Ltd | China | 98.0% | Kilograms | Trader[8] |

| Citizen Laboratories Private Limited | India | 99% | Kilograms (e.g., 25Kg) | Supplier[9] |

| Hebei Chuanghai Biotechnology Co,.LTD. | China | 99.8% | Kilograms | Trader |

Note: This list is not exhaustive but represents the types of suppliers available. Purity and scale are subject to change.

Chapter 3: A Practical Workflow for Supplier Selection & Qualification

As a scientist, ensuring the quality and consistency of your starting materials is paramount to the integrity of your results. A reactive, "cheapest-first" procurement strategy introduces unacceptable risks. Instead, a systematic, proactive qualification process is essential.

Caption: Workflow for qualifying a chemical supplier.

Expertise in Action: Interpreting the Certificate of Analysis (CoA)

The CoA is the single most important document in your evaluation. Do not just look at the headline purity number.

-

Assay Method: The method used determines the meaning of the purity value. Purity by HPLC is generally more reliable than by Titration, as it can separate and quantify structurally similar impurities.

-

Impurity Profile: Scrutinize the listed impurities. Are they identified or unidentified? An impurity at 0.2% could be a catalyst residue or a structurally related byproduct that could interfere with your reaction. Understanding the synthetic route (see Chapter 4) can provide clues to potential impurities.

-

Water Content & Residual Solvents: For moisture-sensitive reactions, a high water content (e.g., >0.5%) is a red flag. Similarly, residual solvents from purification (e.g., ethyl acetate, hexane) can affect reaction kinetics.

-

Date of Analysis: Ensure the CoA is for a recent batch. Chemical properties can change over time with improper storage.

Chapter 4: Synthesis Context and Its Impact on Quality

Understanding the synthetic origin of this compound is not merely an academic exercise; it provides critical insight into the potential impurity profile. While multiple specific routes exist, a common approach involves the Dieckmann cyclization of a diester precursor, followed by hydrolysis and decarboxylation.[10][11]

Caption: Generalized synthesis pathway and sources of impurities.

Why This Matters for the Researcher:

-

Incomplete Cyclization: Failure to drive the Dieckmann cyclization to completion can leave the acyclic diester starting material in the final product. This impurity lacks the key pyrrolidinone ring and will be unreactive in subsequent steps, effectively lowering your yield.

-

Side-Reactions: The conditions for cyclization and decarboxylation can lead to side products. A supplier with robust process control will minimize these.

-

Purification Efficacy: The final purification step (e.g., recrystallization or column chromatography) is critical. A low-cost supplier may cut corners here, resulting in a product with higher levels of residual solvents or colored impurities that could poison sensitive catalysts (e.g., Palladium catalysts used for Cbz-deprotection).

Conclusion

This compound is a readily available and vital building block for pharmaceutical R&D. However, the commercial landscape is diverse, with significant variations in quality, documentation, and reliability among suppliers. For scientists and drug development professionals, treating the procurement of this intermediate with the same rigor as the experimental design itself is non-negotiable. By implementing a systematic qualification workflow that emphasizes technical data evaluation—particularly the critical analysis of the Certificate of Analysis—and an understanding of the synthetic context, research teams can mitigate risks, ensure experimental reproducibility, and accelerate their path to discovery.

References

-

This compound CAS 130312-02-6. IndiaMART. [Link]

-

This compound. Five Chongqing Chemdad Co., Ltd. [Link]

-

This compound: A Versatile Building Block for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound: A Key Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

-

The Role of (S)-1-Cbz-3-pyrrolidinol in Advancing Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. PubChem. [Link]

- Method for preparing N-benzyl-3-pyrrolidone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. indiamart.com [indiamart.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Benzyl-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

The Ketone as a Linchpin: A Technical Guide to the Fundamental Reactivity of 1-N-Cbz-3-Pyrrolidinone

Introduction: The Strategic Importance of the Pyrrolidinone Core

In the landscape of contemporary drug discovery and development, the pyrrolidinone scaffold stands as a privileged structural motif, frequently embedded within a diverse array of biologically active molecules.[1] Its prevalence stems from a combination of favorable pharmacokinetic properties, metabolic stability, and the ability to serve as a versatile synthetic handle for the introduction of molecular complexity. Among the various functionalized pyrrolidinones, 1-N-Cbz-3-pyrrolidinone (Benzyl 3-oxopyrrolidine-1-carboxylate) has emerged as a particularly valuable building block. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provides a stable, yet readily cleavable, functionality that allows for precise manipulation of the molecule during multi-step syntheses.[2] The core of its synthetic utility, however, lies in the reactivity of the ketone at the 3-position. This guide provides an in-depth exploration of the fundamental reactivity of this ketone, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

I. The Dual Nature of the Ketone: Electrophilicity and Nucleophilicity

The ketone functionality in this compound exhibits a dual reactivity profile, serving as both an electrophile and, through its enolate, a potent nucleophile. Understanding and controlling this duality is paramount to leveraging this building block in complex synthetic campaigns.

A. The Ketone as an Electrophile: Gateway to 3-Substituted Pyrrolidines

The inherent polarity of the carbonyl group, with a partial positive charge on the carbon atom, renders it susceptible to nucleophilic attack. This electrophilic nature is the basis for a variety of crucial transformations, including reductions and reductive aminations, which provide access to chiral 3-hydroxy- and 3-aminopyrrolidine derivatives – key components in numerous pharmaceutical agents.

The reduction of the prochiral ketone in this compound to the corresponding alcohol introduces a new stereocenter. Achieving high levels of stereocontrol in this transformation is often a critical step in a synthetic sequence. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

-

Sodium Borohydride (NaBH₄): While a mild and convenient reducing agent, NaBH₄ alone typically provides low diastereoselectivity. However, the addition of Lewis acids, such as cerium(III) chloride (the Luche reduction), can significantly enhance stereocontrol by coordinating to the carbonyl oxygen, thereby directing the hydride attack from the less hindered face.[3][4]

-

Bulky Hydride Reagents (e.g., L-Selectride®): Sterically hindered hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit high diastereoselectivity by approaching the carbonyl from the face opposite to any existing bulky substituents on the pyrrolidinone ring.[5][6][7]

Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of this compound

| Reducing Agent | Typical Conditions | Expected Major Diastereomer | Reported Diastereomeric Ratio (d.r.) |

| NaBH₄ | Methanol, 0 °C to rt | Mixture of syn and anti | ~1:1 |

| NaBH₄, CeCl₃·7H₂O | Methanol, -78 °C | anti | >95:5 |

| L-Selectride® | THF, -78 °C | syn | >98:2 |

Note: Stereochemical outcomes can be influenced by the specific substitution pattern of the pyrrolidinone ring. The terms 'syn' and 'anti' are used here for illustrative purposes and the absolute stereochemistry would depend on the specific enantiomer of any existing chiral centers.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water, followed by 1 M HCl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxypyrrolidine derivative.

Diagram 1: Diastereoselective Reduction Pathways

Caption: Diastereoselective reduction of the ketone leading to different stereoisomers.

Reductive amination is a powerful, often one-pot, method for the synthesis of amines from ketones. This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[8][9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and selectivity for the iminium ion over the ketone starting material.[11]

Experimental Protocol: Reductive Amination with Benzylamine

-

To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.1 eq), and dichloroethane.

-

Add acetic acid (1.2 eq) and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired 3-(benzylamino)pyrrolidine derivative.

Diagram 2: Reductive Amination Workflow

Caption: General workflow for the reductive amination of this compound.

B. The Enolate as a Nucleophile: Carbon-Carbon Bond Formation

Deprotonation of the α-protons adjacent to the ketone generates a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is not a factor in this symmetrical ketone, simplifying its application in reactions such as aldol condensations and alkylations.

The formation of the lithium enolate of this compound is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions.[12] The resulting enolate can then be trapped with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new C-C bond at the α-position.

Experimental Protocol: Enolate Alkylation with Methyl Iodide

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

-

To a separate flame-dried flask under argon, add a solution of this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the ketone solution to the LDA solution via cannula and stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Diagram 3: Enolate Formation and Alkylation

Caption: C-C bond formation via enolate alkylation.

The lithium enolate of this compound can also react with aldehydes and ketones in an aldol addition reaction to form β-hydroxy ketones. The stereochemical outcome of this reaction is influenced by the geometry of the enolate and the formation of a Zimmerman-Traxler-like transition state.[4][10]

Experimental Protocol: Diastereoselective Aldol Addition to Benzaldehyde

-

Generate the lithium enolate of this compound as described in the alkylation protocol.

-

To the enolate solution at -78 °C, add freshly distilled benzaldehyde (1.0 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired β-hydroxy ketone.

II. Olefination Reactions: The Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of ketones to alkenes.[9] The reaction of this compound with a phosphonium ylide, generated in situ from the corresponding phosphonium salt and a strong base, can be used to introduce an exocyclic double bond at the 3-position.

Experimental Protocol: Wittig Olefination with (Methoxymethyl)triphenylphosphonium Chloride

-

To a flame-dried flask under argon, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq) and anhydrous THF.

-

Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.

-

Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the enol ether, which can be hydrolyzed to the corresponding aldehyde under acidic conditions.

Diagram 4: The Wittig Reaction Mechanism

Caption: Key steps of the Wittig olefination reaction.

Conclusion: A Versatile Hub for Molecular Diversity

The ketone functionality of this compound serves as a versatile and powerful linchpin for a wide range of chemical transformations. Its ability to act as both an electrophile and, via its enolate, a nucleophile, provides access to a rich diversity of 3-substituted pyrrolidine derivatives. The protocols and principles outlined in this guide demonstrate the fundamental reactivity of this key building block, empowering researchers to strategically incorporate the pyrrolidinone scaffold into complex molecular architectures with a high degree of control. As the demand for novel therapeutics continues to grow, the judicious application of the chemistry of this compound will undoubtedly play a significant role in the future of drug discovery and development.

References

-

Pearson. Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]

-

Wikipedia. Silyl enol ether. Retrieved from [Link]

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

Myers, A. G. Chem 115. Retrieved from [Link]

-

Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). Retrieved from [Link]

-

A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Retrieved from [Link]

-

ResearchGate. The diastereoselective reduction by l-Selectride. Retrieved from [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

CHIMIA. Aldol Addition of a Lithium Ketone Enolate with Persubstituted Double Bond - a Reversal of the Usual Stereochemical Course. Retrieved from [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

ResearchGate. (PDF) Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides. Retrieved from [Link]

-

National Institutes of Health. Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. Retrieved from [Link]

-

PubMed. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. (2009, March 19). Retrieved from [Link]

-

PubMed. Azaaldol condensation of a lithium enolate solvated by N,N,N',N'-tetramethylethylenediamine: dimer-based 1,2-addition to imines. Retrieved from [Link]

-

SciELO. Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link]

-

SciSpace. Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link]

-

National Institutes of Health. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. (2023, January 26). Retrieved from [Link]

-

Semantic Scholar. Azaaldol condensation of a lithium enolate solvated by N,N,N',N'-tetramethylethylenediamine: dimer-based 1,2-addition to imines. Retrieved from [Link]

-

Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

-

Web Pages. 8. Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

-

National Institutes of Health. Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Retrieved from [Link]

-

ResearchGate. (A) Base-mediated silyl enol ether formations; (B) metalmediated silyl.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

-

CORE. Ozonolysis of silyl enol ethers. Retrieved from [Link]

-

National Institutes of Health. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Retrieved from [Link]

-

Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

(PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025, June 18). Retrieved from [Link]

-

ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. Retrieved from [Link]

-

National Institutes of Health. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023, October 4). Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

-

PubMed. Azaaldol condensation of a lithium enolate solvated by N,N,N',N'-tetramethylethylenediamine: dimer-based 1,2-addition to imines. Retrieved from [Link]

-

ACS Publications. (2020, January 28). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. scispace.com [scispace.com]

- 4. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciepub.com [sciepub.com]

- 6. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chimia.ch [chimia.ch]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

A Technical Guide to the History and Discovery of N-Protected Pyrrolidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Necessity of Protection

The pyrrolidinone ring, a five-membered γ-lactam, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its rigid, puckered structure provides a three-dimensional scaffold that can effectively present substituents for interaction with biological targets, a feature that has led to its classification as a "privileged scaffold".[1] This structural motif is found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties.[1][4][5] Notable drugs containing the pyrrolidine or pyrrolidinone core include the nootropic agent Piracetam and the antiepileptic drug Levetiracetam.[6]

The journey of a pyrrolidinone-containing molecule from a synthetic concept to a clinical candidate is often a multi-step process. A critical aspect of this journey is the strategic use of protecting groups, particularly for the nitrogen atom of the lactam. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to a variety of reactions that can interfere with desired chemical transformations elsewhere in the molecule. N-protection temporarily masks the reactivity of the lactam nitrogen, allowing for selective modifications at other positions. This guide provides an in-depth exploration of the history, discovery, and synthetic strategies surrounding N-protected pyrrolidinones, offering valuable insights for professionals in drug development.

Chapter 1: Early Encounters with the Pyrrolidinone Core